6-cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials
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Formation of Isoxazolo[5,4-b]pyridine Core: : This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of α-aminonicotinonitrile with benzyl methyl ketone in the presence of ammonium acetate can yield the desired core structure .
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Introduction of Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable cyclopropylating agent is used.
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Addition of Isopropoxypropyl Group: : This step involves the alkylation of the intermediate compound with isopropoxypropyl halide under basic conditions.
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Methylation: : The final step involves the methylation of the compound using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and isopropoxypropyl groups, leading to the formation of corresponding alcohols or ketones.
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Reduction: : Reduction reactions can target the isoxazolo[5,4-b]pyridine core, potentially leading to the formation of dihydro derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce dihydro derivatives.
Scientific Research Applications
6-cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 6-cyclopropyl-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- 6-cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Uniqueness
Compared to similar compounds, 6-cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to the presence of the isopropoxypropyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, thereby increasing its potency and selectivity in various applications.
Properties
Molecular Formula |
C17H23N3O3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-N-(3-propan-2-yloxypropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H23N3O3/c1-10(2)22-8-4-7-18-16(21)13-9-14(12-5-6-12)19-17-15(13)11(3)20-23-17/h9-10,12H,4-8H2,1-3H3,(H,18,21) |
InChI Key |
BPAXLTFZVPFYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCCCOC(C)C |
Origin of Product |
United States |
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